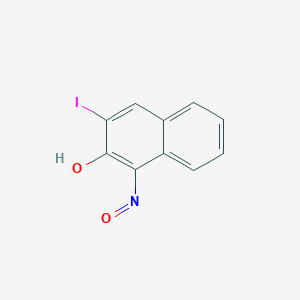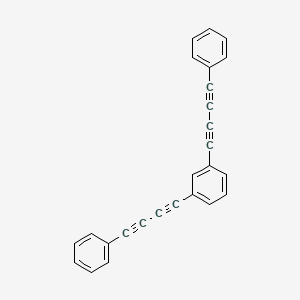
Benzene, 1,3-bis(4-phenyl-1,3-butadiynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,3-bis(4-phenyl-1,3-butadiynyl)- is an organic compound with the molecular formula C26H14. It is characterized by its unique structure, which includes two phenyl groups attached to a benzene ring through butadiynyl linkages. This compound is notable for its aromatic properties and the presence of multiple triple bonds, making it a subject of interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-bis(4-phenyl-1,3-butadiynyl)- typically involves the coupling of phenylacetylene derivatives. One common method is the oxidative acetylene coupling, where phenylacetylene is reacted in the presence of a catalyst such as copper(I) chloride and an oxidizing agent like oxygen . The reaction conditions often require a solvent like pyridine and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for Benzene, 1,3-bis(4-phenyl-1,3-butadiynyl)- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions: Benzene, 1,3-bis(4-phenyl-1,3-butadiynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of triple bonds to form alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where reagents like bromine or nitric acid introduce substituents such as bromine or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Brominated or nitrated derivatives
科学的研究の応用
Benzene, 1,3-bis(4-phenyl-1,3-butadiynyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of molecular interactions and drug design.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
作用機序
The mechanism by which Benzene, 1,3-bis(4-phenyl-1,3-butadiynyl)- exerts its effects involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can influence the behavior of enzymes, receptors, and other proteins, thereby modulating various biochemical pathways. The presence of multiple triple bonds and aromatic rings enhances its ability to form stable complexes with target molecules .
類似化合物との比較
Diphenylbutadiyne (1,4-Diphenyl-1,3-butadiyne): Similar in structure but lacks the additional phenyl groups attached to the butadiynyl linkages.
1,3-Butadienylbenzene: Contains a butadienyl group attached to a benzene ring but differs in the positioning and number of phenyl groups
特性
CAS番号 |
37902-13-9 |
|---|---|
分子式 |
C26H14 |
分子量 |
326.4 g/mol |
IUPAC名 |
1,3-bis(4-phenylbuta-1,3-diynyl)benzene |
InChI |
InChI=1S/C26H14/c1-3-12-23(13-4-1)16-7-9-18-25-20-11-21-26(22-25)19-10-8-17-24-14-5-2-6-15-24/h1-6,11-15,20-22H |
InChIキー |
JQOGGXWGXWMQMJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC#CC2=CC(=CC=C2)C#CC#CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


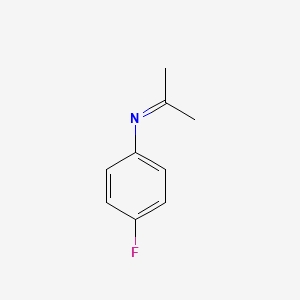
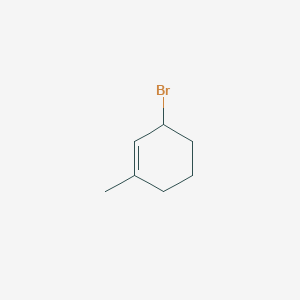
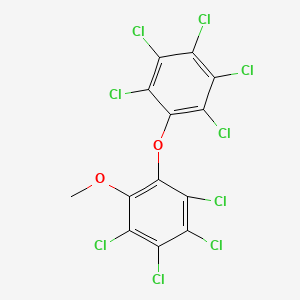
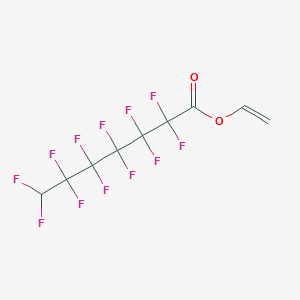
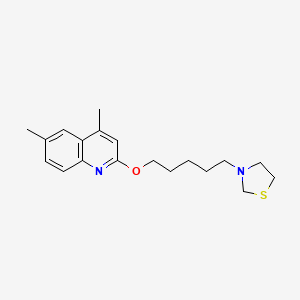
![(E)-but-2-enedioic acid;1-[2-(1,3-dioxolan-2-yl)ethyl]-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14670759.png)
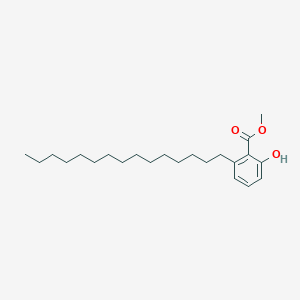
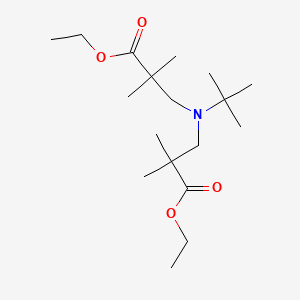



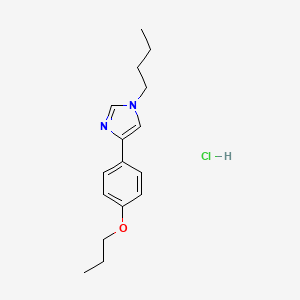
![Dimethyl [2-([1,1'-biphenyl]-4-yl)-2-oxoethyl]phosphonate](/img/structure/B14670817.png)
